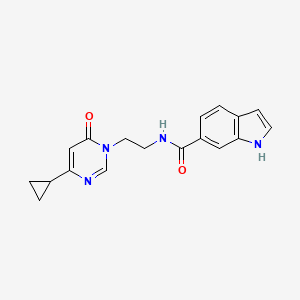

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide

Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide is a structurally complex small molecule featuring a pyrimidinone core substituted with a cyclopropyl group, linked via an ethyl chain to an indole-6-carboxamide moiety. The indole carboxamide scaffold is common in medicinal chemistry, often contributing to interactions with biological targets such as kinases or G-protein-coupled receptors. However, detailed pharmacological data for this compound remain unreported in publicly available literature.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-17-10-16(12-1-2-12)21-11-22(17)8-7-20-18(24)14-4-3-13-5-6-19-15(13)9-14/h3-6,9-12,19H,1-2,7-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVYAGVCMLJYLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The cyclopropyl group is usually introduced via cyclopropanation reactions using reagents like diazomethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the indole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, while the pyrimidine ring can inhibit enzymes involved in nucleotide synthesis. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to the indole carboxamide family, which includes derivatives with diverse substituents. Key structural analogs are outlined below:

1-(4-Methoxybenzyl)-N-(2-(methylthio)phenyl)-1H-indole-6-carboxamide (17)

- Core Structure : Indole-6-carboxamide.

- Substituents :

- N1-position : 4-Methoxybenzyl group.

- Amide-linked group : 2-(Methylthio)phenyl.

- Key Features : The methoxybenzyl group enhances lipophilicity, while the methylthio moiety may influence sulfur-mediated interactions. NMR and IR data confirm the structure, with distinct aromatic proton signals (δ 7.2–8.1 ppm in ¹H NMR) and carbonyl stretches at ~1650 cm⁻¹ in IR .

N-(2-Hydroxyphenyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxamide (16)

- Core Structure : Indole-6-carboxamide.

- Substituents :

- N1-position : 4-Methoxybenzyl group.

- Amide-linked group : 2-Hydroxyphenyl.

- NMR data show a downfield-shifted hydroxy proton (δ 9.8 ppm) and similar carbonyl IR absorption .

Contrast with the Target Compound

The target compound diverges structurally by replacing the methoxybenzyl group with a cyclopropyl-pyrimidinone-ethyl chain. This substitution likely:

- Reduces steric bulk compared to the methoxybenzyl group.

- Enhances metabolic stability via the cyclopropyl group.

- Introduces additional hydrogen-bonding sites via the pyrimidinone oxygen.

Characterization Techniques

- NMR/IR : Used for confirming indole and amide functionalities in analogs .

- X-ray crystallography : Applied to determine the geometry of related Tc complexes (e.g., square pyramidal coordination in ), which could be adapted for resolving the target compound’s conformation .

Hypothetical Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound 17 | Compound 16 |

|---|---|---|---|

| Lipophilicity (LogP) | High (cyclopropyl, pyrimidinone) | Moderate (methoxybenzyl, methylthio) | Moderate (methoxybenzyl, hydroxyl) |

| Hydrogen Bonding | Pyrimidinone O, amide NH | Amide NH, methylthio S | Amide NH, phenolic OH |

| Metabolic Stability | Likely high (cyclopropyl resistance to oxidation) | Moderate (methoxybenzyl prone to demethylation) | Low (phenolic OH susceptible to conjugation) |

| Synthetic Accessibility | Challenging (multi-step pyrimidinone functionalization) | Moderate (straightforward coupling) | Moderate (similar to 17) |

Data Table: Structural and Analytical Comparison

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1H-indole-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopropyl group and an indole moiety, suggest a variety of interactions with biological targets. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₈N₄O, indicating the presence of nitrogen and oxygen atoms that contribute to its biological activity. The structural arrangement allows for various interactions with biological targets, making it a subject of interest in pharmacology.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of specific enzymes and receptors involved in various cellular processes. Initial studies suggest that it may influence pathways related to cell signaling and metabolic processes.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to modulate activity at molecular targets critical for cell function.

In Vitro Studies

- Enzyme Inhibition : Preliminary studies have shown that this compound can inhibit certain enzymes linked to metabolic pathways. For instance, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.

- Cell Viability : In vitro assays demonstrated that the compound influences cell viability in various cancer cell lines, suggesting potential anticancer properties.

In Vivo Studies

- Animal Models : In vivo studies using rodent models have indicated that the compound may reduce food intake and enhance erectile function, pointing towards a multifaceted pharmacological profile.

- Toxicity Assessment : Toxicological evaluations have been conducted to ensure safety profiles for potential therapeutic applications.

Case Studies

Several case studies highlight the compound's efficacy in specific applications:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anti-inflammatory effects in rodent models when administered at varying doses. |

| Study 2 | Showed that the compound protects endothelial cells from oxidized LDL cytotoxicity, which is relevant for cardiovascular health. |

| Study 3 | Evaluated the compound's impact on metabolic pathways, revealing alterations in glucose metabolism in treated animals. |

Potential Applications

Given its biological activity, this compound has potential applications in:

- Cancer Therapy : As an anticancer agent due to its ability to inhibit cell proliferation.

- Cardiovascular Health : For its protective effects on endothelial cells.

- Metabolic Disorders : As a modulator of glucose metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.